C3 Ceramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

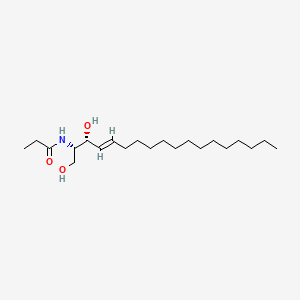

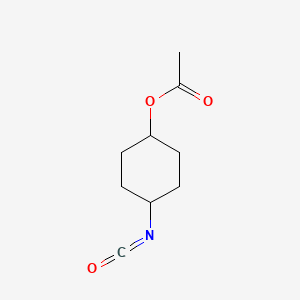

C3 Ceramide, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a type of sphingolipid . It is not only a structural lipid but also a multifunctional and bioactive molecule with key roles in many important cellular pathways .

Synthesis Analysis

Ceramides are synthesized through a complex process involving numerous types of sphingolipids with various physiological functions . The synthesis of ceramides with varying acyl chain lengths is regulated by six ceramide synthases . A procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been described .Molecular Structure Analysis

Ceramides are a family of lipid molecules, composed of sphingosine and a fatty acid, and transported by lipoproteins (primarily by low-density lipoproteins) in the bloodstream . They are distinguished by their sphingoid base and saturation state and can be converted to more complex sphingolipid species by addition of phosphocholine, acyl, phosphate, and carbohydrates .Chemical Reactions Analysis

Ceramides are generated by de novo synthesis, salvage of sphingosine, and breakdown of complex sphingolipids, including sphingomyelin . Biochemical evidence demonstrated that the bacterial pathway operates in a different order from that in eukaryotes .Physical And Chemical Properties Analysis

Ceramides are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . Ceramides also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .Applications De Recherche Scientifique

Breast Cancer Biology and Therapy

Ceramide plays a pivotal role in breast cancer due to its impact on cell death and survival. Beyond its well-established effects, recent evidence highlights the importance of ceramide turnover to downstream sphingolipids. These include sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate. These alterations drive pro-tumorigenic phenotypes such as proliferation, survival, migration, stemness, and therapy resistance . Researchers are actively investigating how manipulating ceramide metabolism could lead to novel therapeutic strategies for breast cancer.

Cardiovascular Disease Risk Stratification

Circulating ceramides have emerged as efficient risk stratifiers for atherosclerotic cardiovascular disease (CVD). Researchers have developed risk scores based on serum ceramide concentrations, which are now used in clinical practice for both primary and secondary prevention of CVD . Understanding ceramide’s role in lipid metabolism and its association with cardiovascular risk factors is crucial for improving patient outcomes.

Mécanisme D'action

Target of Action

C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .

Mode of Action

C3 Ceramide interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .

Biochemical Pathways

C3 Ceramide affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .

Pharmacokinetics (ADME Properties)

The pharmacokinetics of C3 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .

Result of Action

C3 Ceramide has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .

Action Environment

The action of C3 Ceramide can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .

Safety and Hazards

Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .

Orientations Futures

Ceramides are associated with hypothalamic dysfunction in response to metaflammation, endoplasmic reticulum (ER) stress, and lipotoxicity, leading to insulin/leptin resistance . The manipulation of sphingolipid levels could be useful in enabling clinicians to treat obesity, particularly by decreasing ceramide levels and the inflammation/endoplasmic reticulum stress induced in response to overfeeding with saturated fatty acids .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWDUUZCKNDXDD-YIVRLKKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C3 Ceramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)